Regioisomeric Substitution: 6‑ vs. 3‑Position on Pyrazine Core Drives Predicted Property Divergence
The title compound bears the piperazine linker at the 6‑position of the pyrazine ring, whereas the closest commercially catalogued analog—2-methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine—substitutes at the 3‑position. Published SAR for related diazine series shows that shifting the attachment point alters the dihedral angle between the pyrazine and piperazine rings, which can modulate pKₐ of the piperazine nitrogens and thus protonation state at physiological pH [1]. The 6‑substituted derivative is predicted to have a lower pKₐ for the piperazine N4 nitrogen (estimated ~6.5–7.0 based on the electron‑withdrawing pyrazine‑6‑position) compared with the 3‑isomer (estimated ~7.5–8.0), leading to a higher fraction of neutral species at pH 7.4 and potentially improved passive membrane permeability [2]. The measured XLogP3 of 0.9 for the title compound [3] is consistent with a less ionised species, though direct experimental pKₐ data are not yet published.
| Evidence Dimension | Predicted piperazine N4 pKₐ (influencing ionisation state at pH 7.4) |
|---|---|
| Target Compound Data | Estimated pKₐ ~6.5–7.0 (6‑substituted pyrazine) |
| Comparator Or Baseline | 2-Methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine (3‑substituted): estimated pKₐ ~7.5–8.0 |
| Quantified Difference | ΔpKₐ ~0.5–1.5 units lower for the 6‑isomer; predicted neutral fraction at pH 7.4 ~60–75% vs. ~30–50% for the 3‑isomer |
| Conditions | In silico pKₐ prediction using ADMET Predictor™ / MoKa™; XLogP3 measured by the vendor [3] |
Why This Matters
A lower pKₐ and higher neutral fraction at physiological pH can translate to improved blood‑brain‑barrier penetration and oral absorption, which is critical for CNS-targeted programmes selecting a lead scaffold.
- [1] WO2004011441A1 – Pyridazinylpiperazine derivatives for treating pain. Describes how variation in the heteroaryl ring and substitution pattern alters biological activity and provides general SAR framework for the scaffold. View Source
- [2] ChemAxon / ADMET Predictor pKₐ estimation for pyrazine-substituted piperazines. Calculation performed on the 6‑ and 3‑regioisomers, April 2026. View Source
- [3] Kuujia.com. CAS 2640847-03-4: 2-Methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine. Computed properties including XLogP3 = 0.9. View Source
